molecular formula C17H21ClN2O3 B4070523 1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4070523
M. Wt: 336.8 g/mol
InChI Key: HMDBKWUIBHBEQE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted methoxyphenyl group, a methylpiperidinyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the core pyrrolidine-2,5-dione structure. The synthetic route may include:

    Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro-Substituted Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methylpiperidinyl Group: This step may involve nucleophilic substitution reactions or reductive amination.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents.

    This compound: Another related compound with variations in the functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-11-5-7-19(8-6-11)14-10-16(21)20(17(14)22)13-9-12(18)3-4-15(13)23-2/h3-4,9,11,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDBKWUIBHBEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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